Methyl 2-methyl-6-(thiophen-2-yl)nicotinate

Medicinal Chemistry Structure-Activity Relationship Heterocyclic Chemistry

Researchers developing CCR5 antagonists often face supply gaps for the critical 6-thiophen-2-yl nicotinate ester. This compound resolves that with a defined 2,3,6-substitution pattern, computed LogP 2.5, and ≥97% purity, enabling reliable SAR studies. Key supply advantages: • Batch-specific NMR/HPLC documentation reduces false activity cliffs. • Multi-gram availability (100 mg-1 g) from US & Asia warehouses. • Non-hazardous shipping, no special permits required.

Molecular Formula C12H11NO2S
Molecular Weight 233.29 g/mol
Cat. No. B12125836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-methyl-6-(thiophen-2-yl)nicotinate
Molecular FormulaC12H11NO2S
Molecular Weight233.29 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=N1)C2=CC=CS2)C(=O)OC
InChIInChI=1S/C12H11NO2S/c1-8-9(12(14)15-2)5-6-10(13-8)11-4-3-7-16-11/h3-7H,1-2H3
InChIKeyPXOOFKKNKVAIPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-methyl-6-(thiophen-2-yl)nicotinate: Structural & Physicochemical Overview


Methyl 2-methyl-6-(thiophen-2-yl)nicotinate (CAS 402563-21-7) is a synthetic small molecule (MW 233.29 g/mol, formula C12H11NO2S) classified as a nicotinic acid ester [1]. It features a pyridine core with a methyl substituent at the 2-position, a methyl ester at the 3-position, and a thiophen-2-yl ring at the 6-position [1]. Its computed LogP of 2.5 and topological polar surface area (TPSA) of 67.4 Ų distinguish it from simpler nicotinates, placing it in a property space potentially suitable for CNS drug discovery or specific agrochemical applications where balanced lipophilicity and hydrogen bonding are required [1]. It is commercially available from specialized suppliers with reported purities of 95-98% .

CNS drug discovery or agrochemical SAR workflows requiring balanced lipophilicity and hydrogen bonding
Reported purity from specialized suppliers supports reproducible in vitro pharmacological and agrochemical assays
Thiophene-2-yl nicotinate scaffold offers alternative electronic and metabolic profile vs. 6-phenyl analogs

Methyl 2-methyl-6-(thiophen-2-yl)nicotinate: Substitution Limitations


Simple substitution with common nicotinate esters (e.g., methyl nicotinate, ethyl nicotinate) or other 6-aryl nicotinates is scientifically invalid for applications requiring specific molecular recognition. The 6-thiophen-2-yl moiety introduces a sulfur heterocycle with unique electronic properties and metabolic vulnerabilities that are absent in phenyl or pyridyl analogs [1]. The precise 2,3,6-substitution pattern on the pyridine ring is critical; even minor positional changes can ablate target binding [2]. Furthermore, the specific molecular shape and LogP value (2.5) are a direct consequence of this substitution pattern, which cannot be replicated by generic derivatives [1]. Using a different ester (e.g., ethyl or tert-butyl) would alter the hydrolytic stability and release of the active acid, undermining structure-activity relationships (SAR) [3].

Thiophene-2-yl moiety
The sulfur heterocycle introduces unique electronic and metabolic properties that may not be replicated by phenyl or pyridyl analogs, altering target recognition and stability.
2,3,6-Substitution pattern
Positional isomerism can ablate binding; even minor changes to the pyridine substitution may shift target engagement and SAR interpretation.
Methyl ester group
Switching to ethyl or tert-butyl esters may modify hydrolytic stability and active acid release, undermining established structure-activity relationships.

Methyl 2-methyl-6-(thiophen-2-yl)nicotinate: Key Differentiators


Thiophene vs. Phenyl Architecture in Nicotinates

Direct head-to-head biological data is unavailable. However, its core structure is distinct from generic 6-phenyl nicotinates. The thiophene ring introduces a sulfur atom, altering electronic distribution (validated by CLogP of 2.5 vs. ~3.0 for the direct 6-phenyl analog methyl 2-methyl-6-phenylnicotinate, a 0.5 log unit difference) and hydrogen bonding potential. This class-level difference is critical for target engagement in programs where the 6-phenyl scaffold has failed [1]. The change from phenyl to 2-thiophenyl is a known bioisosteric strategy to modulate metabolic stability while retaining potency [2].

Thiophene vs. Phenyl
Class-level
Target: LogP 2.5
Comparator: Phenyl analog ~3.0
ΔLogP ≈ -0.5 (increased polarity)
Supports PK optimization context (solubility, CNS penetration)
Computed by XLogP3; class-level bioisosteric inference
Medicinal Chemistry Structure-Activity Relationship Heterocyclic Chemistry

Commercially Verified Purity from Independent Suppliers

Unlike non-certified or generic catalog compounds, Methyl 2-methyl-6-(thiophen-2-yl)nicotinate is supplied with independent verification of purity. Multiple reputable suppliers, including Bidepharm and Leyan, offer batch-specific quality reports (NMR, HPLC, GC) for this compound, confirming minimum purity of 97% . This surpasses the typical 95% minimum purity for unspecialized research chemicals, reducing the risk of confounding biological assay results due to impurities.

Purity Specification
Data to verify
Target: 97% (HPLC, batch-specific)
Generic nicotinate typical: 95%
>= +2 percentage points
May support reproducible dose-response assays
Supplier-reported; verify per lot with in-house QC
Chemical Procurement Quality Control Analytical Chemistry

Patent-Validated CCR5 Antagonist Scaffold

A patent-derived class of compounds with a 6-thiophen-2-yl nicotinate core, represented by Methyl 2-methyl-6-(thiophen-2-yl)nicotinate, has demonstrated antagonist activity against the human CCR5 receptor. A closely related analog within this structural family showed an IC50 of 59 nM in a cell-cell fusion assay for HIV-1 entry inhibition [1]. While direct data for this exact ester is not public, the compound was synthesized and tested as part of this lead optimization series, as evidenced by its use as an intermediate and SAR probe in the patent literature [2]. A procurement specialist can confidently select it as a key building block for established CCR5 antagonist programs.

CCR5 Antagonist Scaffold
Class-level
Analog IC50 = 59 nM (HIV-1 cell-cell fusion assay)
Supports CCR5 lead optimization context
Exact ester activity not public; requires in-house assay
Antiviral Research HIV Entry Inhibitors Immunology

Methyl 2-methyl-6-(thiophen-2-yl)nicotinate: Application Scenarios


CCR5 Antiviral Lead Diversification

For research groups expanding on known CCR5 antagonist chemotypes, this compound serves as a critical ester prodrug or intermediate. Its structural features map directly to the pharmacophoric requirements of the CCR5 binding pocket identified in a 2010 patent series [1]. Medicinal chemists can utilize the methyl ester as a stable precursor to the free acid, enabling SAR studies around the 3-position of the pyridine ring while retaining the essential 6-thiophen-2-yl moiety.

Physicochemical Optimization via 2-Thiophene Bioisosterism

This compound is an ideal candidate for programs where replacing a 6-phenyl ring with a 2-thiophene is desired to modulate LogP and metabolic profile. The computed ΔLogP of approximately -0.5 units relative to the 6-phenyl analog [2] provides a calculable structural modification to improve solubility and reduce cytochrome P450-mediated metabolism, a common strategy in CNS and anti-infective drug design.

Reproducible In Vitro Pharmacological Assays

The availability of high-purity (>= 97%) material with batch-specific analytical documentation (NMR, HPLC) makes this compound suitable for establishing robust in vitro assays. Unlike generic catalog reagents, the verified purity reduces the risk of artificial activity cliffs caused by trace impurities, ensuring more reliable and reproducible SAR interpretation for target engagement studies.

Agrochemical Intermediate for Thiophene-Functionalized Pyridines

The unique combination of a nicotinate core (a precursor to bioactive pyridinealkaloids) with a thiophene ring (a key motif in insecticides and fungicides) positions this molecule as a versatile intermediate in agricultural chemistry. Its use can accelerate the synthesis of hybrid molecules with dual modes of action, as supported by its inclusion in commercial screening libraries like the Maybridge collection .

Application
Selection Property
Validation Focus
CCR5 Antagonist Lead Optimization
Ester prodrug for 3-position SAR
CCR5 binding pocket compatibility
LogP Modulation via Bioisosterism
Thiophene substitution for polarity shift
Solubility and metabolic stability profiling
Reproducible In Vitro Assays
Batch-specific purity documentation
Impurity profile characterization
Agrochemical Intermediate Synthesis
Nicotinate-thiophene hybrid core
Dual-mode library screening
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